molecular formula C12H23NO4 B1398025 1-Tert-butyl 3,5-bis(hydroxymethyl)piperidine-1-carboxylate CAS No. 1330042-84-6

1-Tert-butyl 3,5-bis(hydroxymethyl)piperidine-1-carboxylate

Cat. No. B1398025
CAS RN: 1330042-84-6
M. Wt: 245.32 g/mol
InChI Key: KZEYUGNKBLZKQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of “1-Tert-butyl 3,5-bis(hydroxymethyl)piperidine-1-carboxylate” involves several steps. One method involves the use of 3-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester in dichloromethane at room temperature. The reaction mixture is stirred for one hour before concentrating and purifying the resulting residue by silica gel chromatography.


Molecular Structure Analysis

The molecular formula of “1-Tert-butyl 3,5-bis(hydroxymethyl)piperidine-1-carboxylate” is C12H23NO4 . The InChI code is 1S/C12H23NO4/c1-12(2,3)17-11(16)13-5-9(7-14)4-10(6-13)8-15/h9-10,14-15H,4-8H2,1-3H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Tert-butyl 3,5-bis(hydroxymethyl)piperidine-1-carboxylate” include a molecular weight of 245.32 , a predicted density of 1.105±0.06 g/cm3 , and a predicted boiling point of 369.5±7.0 °C . The compound is in oil form .

Scientific Research Applications

Synthesis of Biologically Active Compounds

  • Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate, has been used in the synthesis of crizotinib, a drug used in cancer treatment (Kong et al., 2016).

Intermediate for Small Molecule Anticancer Drugs

  • Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is an intermediate for various small molecule anticancer drugs, demonstrating the compound's role in cancer therapeutics (Zhang et al., 2018).

Mechanism of Action

The mechanism of action of “1-Tert-butyl 3,5-bis(hydroxymethyl)piperidine-1-carboxylate” is not explicitly mentioned in the search results. Given its use in drug development, organic synthesis, and catalysis, it likely interacts with other molecules in a variety of ways depending on the specific context.

Safety and Hazards

The safety information for “1-Tert-butyl 3,5-bis(hydroxymethyl)piperidine-1-carboxylate” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

tert-butyl 3,5-bis(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-12(2,3)17-11(16)13-5-9(7-14)4-10(6-13)8-15/h9-10,14-15H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEYUGNKBLZKQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butyl 3,5-bis(hydroxymethyl)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Tert-butyl 3,5-bis(hydroxymethyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
1-Tert-butyl 3,5-bis(hydroxymethyl)piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
1-Tert-butyl 3,5-bis(hydroxymethyl)piperidine-1-carboxylate
Reactant of Route 4
1-Tert-butyl 3,5-bis(hydroxymethyl)piperidine-1-carboxylate
Reactant of Route 5
1-Tert-butyl 3,5-bis(hydroxymethyl)piperidine-1-carboxylate
Reactant of Route 6
1-Tert-butyl 3,5-bis(hydroxymethyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.